Cas no 51762-88-0 (9H-Thioxanthene-3-carboxylic acid, 9-oxo-)
9H-Thioxanthene-3-carboxylic acid, 9-oxo- Chemical and Physical Properties
Names and Identifiers
-
- 9H-Thioxanthene-3-carboxylic acid, 9-oxo-
- 9-oxothioxanthene-3-carboxylic acid
- KAVCRNNWZSTKGM-UHFFFAOYSA-N
- DTXSID70442175
- 9-oxo-9H-thioxanthene-3-carboxylic acid
- BCA76288
- SCHEMBL490172
- EN300-643036
- 51762-88-0
- 9-OXO-9H-THIOXANTHENE-3-CARBOXYLIC ACID&
-
- Inchi: 1S/C14H8O3S/c15-13-9-3-1-2-4-11(9)18-12-7-8(14(16)17)5-6-10(12)13/h1-7H,(H,16,17)
- InChI Key: KAVCRNNWZSTKGM-UHFFFAOYSA-N
- SMILES: S1C2C=CC=CC=2C(C2C=CC(C(=O)O)=CC1=2)=O
Computed Properties
- Exact Mass: 256.01944
- Monoisotopic Mass: 256.01941529g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 1
- Complexity: 368
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 79.7Ų
Experimental Properties
- PSA: 54.37
9H-Thioxanthene-3-carboxylic acid, 9-oxo- Pricemore >>
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| Enamine | EN300-643036-0.05g |
9-oxo-9H-thioxanthene-3-carboxylic acid |
51762-88-0 | 95% | 0.05g |
$235.0 | 2023-03-05 | |
| Enamine | EN300-643036-0.1g |
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| Enamine | EN300-643036-0.25g |
9-oxo-9H-thioxanthene-3-carboxylic acid |
51762-88-0 | 95% | 0.25g |
$503.0 | 2023-03-05 | |
| Enamine | EN300-643036-0.5g |
9-oxo-9H-thioxanthene-3-carboxylic acid |
51762-88-0 | 95% | 0.5g |
$791.0 | 2023-03-05 | |
| Enamine | EN300-643036-1.0g |
9-oxo-9H-thioxanthene-3-carboxylic acid |
51762-88-0 | 95% | 1g |
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| Enamine | EN300-643036-2.5g |
9-oxo-9H-thioxanthene-3-carboxylic acid |
51762-88-0 | 95% | 2.5g |
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| Enamine | EN300-643036-5.0g |
9-oxo-9H-thioxanthene-3-carboxylic acid |
51762-88-0 | 95% | 5.0g |
$2940.0 | 2023-03-05 | |
| Enamine | EN300-643036-10.0g |
9-oxo-9H-thioxanthene-3-carboxylic acid |
51762-88-0 | 95% | 10.0g |
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| Aaron | AR01ELA3-50mg |
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$349.00 | 2025-02-10 | |
| Aaron | AR01ELA3-100mg |
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$509.00 | 2025-02-10 |
9H-Thioxanthene-3-carboxylic acid, 9-oxo- Related Literature
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Shivani Sharma,Chia-Ming Wu,Ranjit T. Koodali,N. Rajesh RSC Adv., 2016,6, 26668-26678
Additional information on 9H-Thioxanthene-3-carboxylic acid, 9-oxo-
9H-Thioxanthene-3-carboxylic acid, 9-oxo- (CAS No. 51762-88-0): Properties, Applications, and Market Insights
9H-Thioxanthene-3-carboxylic acid, 9-oxo- (CAS No. 51762-88-0) is a heterocyclic organic compound with significant importance in pharmaceutical and material science research. This compound, characterized by its thioxanthene backbone and carboxylic acid functional group, has garnered attention due to its unique chemical properties and potential applications. In this article, we delve into the molecular structure, synthesis methods, applications, and current market trends of this compound, while addressing frequently asked questions in the field.
The molecular formula of 9H-Thioxanthene-3-carboxylic acid, 9-oxo- is C14H8O3S, with a molecular weight of 256.28 g/mol. Its structure features a thioxanthene core, which is a tricyclic system consisting of two benzene rings fused to a central thiophene ring. The presence of the carboxylic acid group at the 3-position and a keto group at the 9-position makes this compound particularly interesting for synthetic modifications. Researchers often explore its derivatization potential for creating novel bioactive molecules.
In pharmaceutical research, 9H-Thioxanthene-3-carboxylic acid, 9-oxo- serves as a valuable building block for drug discovery. Its structural features make it a promising scaffold for developing compounds with potential anti-inflammatory, antimicrobial, and central nervous system (CNS) activity. Recent studies have investigated its derivatives as potential kinase inhibitors, a hot topic in cancer research. The compound's ability to interact with various biological targets has made it a subject of interest in medicinal chemistry and drug design.
The synthesis of 9H-Thioxanthene-3-carboxylic acid, 9-oxo- typically involves the oxidation of thioxanthene precursors followed by carboxylation reactions. Modern synthetic approaches emphasize green chemistry principles, addressing the growing demand for sustainable synthesis methods in the chemical industry. Researchers are particularly interested in developing catalyst-free and solvent-free routes to produce this compound, aligning with current trends in environmentally friendly chemical production.
Beyond pharmaceutical applications, 9H-Thioxanthene-3-carboxylic acid, 9-oxo- finds use in material science as a precursor for organic electronic materials. Its conjugated π-system and functional groups make it suitable for developing organic semiconductors and photovoltaic materials. These applications are particularly relevant given the current focus on renewable energy technologies and organic electronics. The compound's potential in OLED development has attracted attention from researchers working on next-generation display technologies.
The global market for 9H-Thioxanthene-3-carboxylic acid, 9-oxo- reflects the growing demand for specialized fine chemicals in research and development. Key manufacturers are focusing on improving production scalability and purity standards to meet the requirements of pharmaceutical and material science applications. Market analysts note increasing interest from biotech startups and academic research institutions, particularly in regions with strong life sciences sectors such as North America, Europe, and parts of Asia.
Quality control of 9H-Thioxanthene-3-carboxylic acid, 9-oxo- involves rigorous analytical techniques including HPLC, mass spectrometry, and NMR spectroscopy. These methods ensure the compound meets the stringent purity requirements for research applications. Storage recommendations typically suggest keeping the material in a cool, dry place under inert atmosphere to maintain stability, as the carboxylic acid group may be sensitive to moisture and oxidation over time.
Recent advancements in computational chemistry have enabled better understanding of 9H-Thioxanthene-3-carboxylic acid, 9-oxo- properties at the molecular level. Molecular docking studies and quantum chemical calculations help predict its interactions with biological targets and material matrices. These computational approaches, combined with experimental data, accelerate the discovery of new applications for this versatile compound.
For researchers working with 9H-Thioxanthene-3-carboxylic acid, 9-oxo-, proper safety protocols should always be followed, including the use of appropriate personal protective equipment. While not classified as hazardous under standard conditions, good laboratory practices recommend handling all chemicals with care. The compound's material safety data sheet (MSDS) provides detailed information about handling, storage, and disposal procedures.
The future research directions for 9H-Thioxanthene-3-carboxylic acid, 9-oxo- include exploring its potential in targeted drug delivery systems and advanced material composites. With the growing interest in multifunctional molecules that can serve both therapeutic and diagnostic purposes (theranostics), this compound's unique structure positions it as a candidate for further investigation in these cutting-edge applications.
In conclusion, 9H-Thioxanthene-3-carboxylic acid, 9-oxo- (CAS No. 51762-88-0) represents an important chemical entity with diverse applications in pharmaceutical research and material science. Its unique structural features and functional groups offer numerous possibilities for chemical modification and application development. As research continues to uncover new uses for this compound, its significance in scientific and industrial contexts is likely to grow, making it a valuable subject of study for chemists and materials scientists worldwide.
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